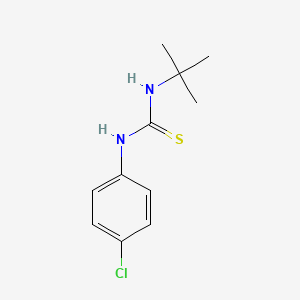
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea, commonly known as Chlorotoluron, is a herbicide that belongs to the family of phenylurea derivatives. It is widely used in agriculture to control the growth of broadleaf weeds and grasses. Chlorotoluron is a selective herbicide, which means that it targets specific plants without harming others.
Mecanismo De Acción
Chlorotoluron acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. It specifically targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS leads to the accumulation of toxic intermediates, which disrupt the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and Physiological Effects
Chlorotoluron has been shown to have several biochemical and physiological effects on plants, including:
1. Inhibition of ALS enzyme activity
2. Reduction in protein synthesis
3. Disruption of cell-wall synthesis
4. Alteration of membrane permeability
5. Induction of oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorotoluron has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective herbicidal activity
2. Easy availability
3. Well-established synthesis method
4. Extensive scientific research data available
Some of the limitations include:
1. High toxicity to non-target organisms
2. Persistence in soil and water
3. Limited solubility in water
4. Limited biodegradability
Direcciones Futuras
Chlorotoluron has several potential future directions for scientific research, including:
1. Development of new herbicides based on Chlorotoluron structure
2. Improvement of bioremediation techniques for Chlorotoluron degradation
3. Exploration of the impact of Chlorotoluron on soil microbial communities
4. Investigation of the interaction of Chlorotoluron with other pesticides in the environment
5. Development of more sustainable and eco-friendly alternatives to Chlorotoluron.
Conclusion
Chlorotoluron is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. Chlorotoluron has several advantages and limitations for lab experiments, and several potential future directions for scientific research. The synthesis method for Chlorotoluron is well-established, and extensive scientific research data is available for its use in various applications.
Métodos De Síntesis
Chlorotoluron can be synthesized by reacting 4-chloroaniline with thiourea in the presence of tert-butyl isocyanate. The reaction takes place under controlled conditions, and the yield of Chlorotoluron can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time. The purity of Chlorotoluron can also be improved by using advanced purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Chlorotoluron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in several scientific research applications, including:
1. Weed Control: Chlorotoluron is used to control the growth of broadleaf weeds and grasses in various crops such as wheat, barley, and oats.
2. Environmental Monitoring: Chlorotoluron has been used as a marker to monitor the presence of pesticides in soil and water samples.
3. Toxicity Studies: Chlorotoluron has been studied for its toxicological properties, including acute and chronic toxicity, genotoxicity, and carcinogenicity.
4. Bioremediation: Chlorotoluron has been used in bioremediation studies to determine its degradation potential in soil and water.
Propiedades
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHYNZONNCQVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(4-chlorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

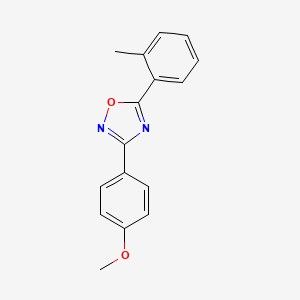
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
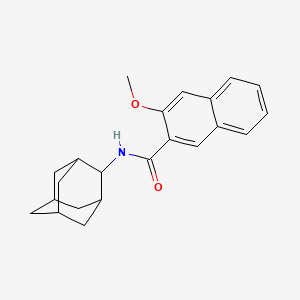
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
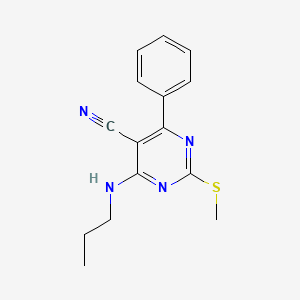

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
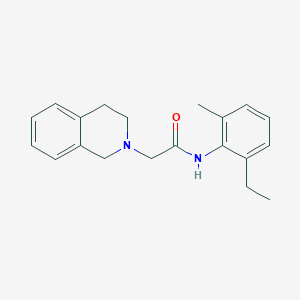
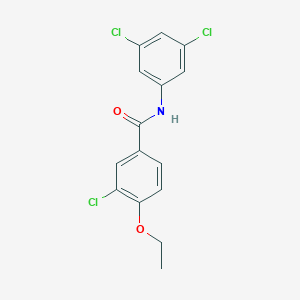
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)